2-(Benzyloxy)-4-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-methyl-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGJYBYKZBUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 4 Methylphenylboronic Acid
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target boronic acid is critically dependent on the efficient preparation of suitably functionalized aromatic precursors. These strategies focus on the sequential or convergent assembly of the benzyloxy and methyl-substituted phenyl ring system.
Synthesis of Benzyloxy-Substituted Aromatic Intermediates
The introduction of the benzyloxy group is a crucial step in the synthesis of the target molecule. This is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with a benzyl (B1604629) halide in the presence of a base. For the synthesis of 2-(benzyloxy)-4-methylphenylboronic acid, a key intermediate is 1-(benzyloxy)-3-methylbenzene. This can be prepared by the O-benzylation of m-cresol (B1676322) (3-methylphenol).
The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride, to form the benzyl ether. vaia.com The choice of solvent and reaction conditions can influence the efficiency of this transformation. For instance, the use of 2-benzyloxypyridine in the presence of magnesium oxide and methyl triflate offers a mild and effective method for the benzylation of alcohols. nih.govorgsyn.org
A general representation of this synthesis is as follows: m-Cresol + Benzyl Bromide --(Base)--> 1-(Benzyloxy)-3-methylbenzene
Methyl-Substituted Aromatic Precursor Generation
The generation of the methyl-substituted aromatic framework can be approached from various starting materials. A common strategy involves the use of commercially available methyl-substituted aromatics that can be further functionalized. For instance, a precursor like 2-bromo-4-methylphenol (B149215) could be benzylated to form 1-(benzyloxy)-2-bromo-4-methylbenzene, which can then be converted to the desired boronic acid.
Alternatively, multi-step synthetic sequences can be employed to construct the required substitution pattern. For example, starting from p-nitrotoluene, bromination can yield 2-bromo-4-nitrotoluene. orgsyn.org Subsequent chemical transformations can then be used to introduce the benzyloxy group and convert the nitro group into other functionalities if needed, although this route is more circuitous for the direct synthesis of the target boronic acid.
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The benzyloxy group, being an ether, can act as a moderate directing group. organic-chemistry.org
Regioselective Lithiation and Boronation
In the context of synthesizing this compound, the DoM strategy would be applied to the precursor 1-(benzyloxy)-3-methylbenzene. The benzyloxy group directs the lithiation to one of its ortho positions. Due to the presence of the methyl group at the 3-position, the lithiation is directed specifically to the 2-position, which is sterically less hindered and electronically activated by the directing group.
The process involves treating 1-(benzyloxy)-3-methylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. uwindsor.cabris.ac.uk The resulting aryllithium intermediate is then quenched with an electrophilic boron source, most commonly triisopropyl borate (B1201080) (B(OiPr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.
A schematic representation of this process is:
1-(Benzyloxy)-3-methylbenzene + n-BuLi → 2-Lithio-1-(benzyloxy)-3-methylbenzene
2-Lithio-1-(benzyloxy)-3-methylbenzene + B(OiPr)₃ → Boronate Ester Intermediate
Boronate Ester Intermediate --(H₃O⁺)--> this compound
Optimization of Reaction Conditions for DoM
The success of the DoM approach is highly dependent on the reaction conditions. Several factors can be optimized to maximize the yield and regioselectivity of the lithiation and borylation steps.
| Parameter | Variation | Effect on Reaction |
| Base | n-BuLi, s-BuLi, t-BuLi | The choice of alkyllithium base can influence the rate and efficiency of the deprotonation. More reactive bases like s-BuLi or t-BuLi may be required for less activated substrates. uwindsor.ca |
| Solvent | THF, Diethyl Ether | Ethereal solvents are essential for solvating the organolithium reagent and influencing its aggregation state and reactivity. uwindsor.ca |
| Temperature | -78 °C to 0 °C | Low temperatures are crucial to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent. bris.ac.uk |
| Additive | TMEDA (Tetramethylethylenediamine) | The addition of a chelating agent like TMEDA can break up the aggregates of the organolithium reagent, increasing its basicity and accelerating the rate of lithiation. baranlab.org |
| Boron Electrophile | Triisopropyl borate, Trimethyl borate | Triisopropyl borate is often preferred due to its lower reactivity, which can help to minimize the formation of over-borylated byproducts. |
Palladium-Catalyzed Borylation Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura-Ishiyama borylation, represent a versatile and widely used method for the synthesis of arylboronic acids and their esters. nih.govnih.gov This approach involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a suitable precursor would be an aryl halide such as 2-bromo-1-(benzyloxy)-4-methylbenzene. This precursor can be prepared, for example, by the bromination of 1-(benzyloxy)-3-methylbenzene. The subsequent palladium-catalyzed borylation with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), would yield the corresponding pinacol (B44631) boronate ester. nih.gov This ester can then be hydrolyzed to the final boronic acid.
The general reaction scheme is as follows: 2-Bromo-1-(benzyloxy)-4-methylbenzene + B₂pin₂ --(Pd catalyst, Base)--> this compound pinacol ester this compound pinacol ester --(Hydrolysis)--> this compound
The efficiency of the Miyaura-Ishiyama borylation is influenced by several factors, including the choice of catalyst, ligand, base, and solvent.
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | The source of the active Pd(0) catalyst. nih.govmdpi.com |
| Ligand | PPh₃, PCy₃, dppf, XPhos | Stabilizes the palladium center and influences the catalytic activity and substrate scope. nih.govnih.gov |
| Base | KOAc, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle. nih.govnih.gov |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | The source of the boryl group. |
| Solvent | Dioxane, Toluene (B28343), DMSO, THF | The choice of solvent can affect the solubility of the reactants and the overall reaction rate. nih.gov |
Utilizing Halogenated Precursors
The Miyaura borylation reaction stands as a cornerstone for the synthesis of arylboronic acids from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically employs an aryl bromide or iodide as the substrate, which reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a logical precursor is 2-(benzyloxy)-1-bromo-4-methylbenzene. This starting material can be prepared from the corresponding phenol, 4-methylphenol, through a two-step sequence involving bromination and subsequent benzylation. The borylation of this halogenated precursor would then proceed as depicted in the following scheme:
Scheme 1: Synthesis of this compound via Miyaura Borylation
The reaction initially yields the pinacol ester of the boronic acid, which is a stable and readily purifiable intermediate. Subsequent hydrolysis of the pinacol ester, typically under acidic or basic conditions, affords the final this compound. A key advantage of the Miyaura borylation is its broad functional group tolerance and the relatively mild reaction conditions, which prevent the cleavage of the benzyl ether protecting group.
A typical experimental setup for this transformation would involve heating the aryl bromide, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an inert solvent such as dioxane or toluene.
Table 1: Representative Reaction Conditions for Miyaura Borylation
| Parameter | Condition |
| Aryl Halide | 2-(Benzyloxy)-1-bromo-4-methylbenzene |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Acetate (B1210297) (KOAc) |
| Solvent | Dioxane |
| Temperature | 80-100 °C |
| Product | This compound pinacol ester |
This table represents typical conditions and may require optimization for specific substrates.
Ligand Effects on Borylation Efficiency and Selectivity
The choice of ligand coordinated to the palladium center plays a pivotal role in the efficiency and selectivity of the Miyaura borylation reaction. The ligand influences the stability of the catalytic species, the rate of oxidative addition of the aryl halide, and the reductive elimination of the final product. For sterically hindered substrates, such as 2-(benzyloxy)-1-bromo-4-methylbenzene, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial to achieve high yields.
Ligands such as SPhos, XPhos, and other biaryl phosphines have been shown to be highly effective in promoting the borylation of challenging aryl chlorides and bromides. organic-chemistry.org These ligands facilitate the formation of catalytically active monoligated palladium(0) species and can accelerate the rate-limiting steps of the catalytic cycle. The steric bulk of the ligand can also prevent catalyst deactivation and promote the desired C-B bond formation over competing side reactions.
Table 2: Common Ligands for Miyaura Borylation of Sterically Hindered Aryl Halides
| Ligand | Structure | Key Features |
| SPhos | [Image of SPhos structure] | Bulky biarylphosphine, promotes high catalytic activity. |
| XPhos | [Image of XPhos structure] | Highly effective for aryl chlorides and hindered substrates. |
| RuPhos | [Image of RuPhos structure] | Buchwald ligand, known for its broad applicability. |
| dppf | [Image of dppf structure] | Ferrocene-based ligand, widely used in cross-coupling. |
The optimal ligand for the synthesis of this compound would likely be determined through experimental screening.
Alternative Synthetic Routes
Hydroboration of Arynes or Substituted Alkynes
The hydroboration of arynes presents a mechanistically distinct approach to arylboronic acids. Arynes are highly reactive intermediates that can be generated in situ from ortho-disubstituted arenes, such as ortho-silyl aryl triflates. The subsequent hydroboration of the aryne with a suitable boron hydride source can lead to the formation of the desired arylborane. While this method is powerful, the regioselectivity of the hydroboration step can be a challenge, especially with unsymmetrically substituted arynes. The synthesis of this compound via this route would require the preparation of a suitable aryne precursor derived from 1-(benzyloxy)-4-methylbenzene.
Functional Group Transformations to Install Boronic Acid Moiety
An alternative strategy involves the installation of the boronic acid group through the transformation of another functional group, most notably through the borylation of an organometallic intermediate. A common approach is the lithiation of an aromatic C-H bond followed by quenching with a trialkyl borate ester. This method, often referred to as directed ortho-metalation (DoM), relies on the presence of a directing group to guide the deprotonation to a specific position.
For the synthesis of this compound, the benzyloxy group can act as a directing group. Treatment of 1-(benzyloxy)-4-methylbenzene with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA, would lead to deprotonation at the ortho position (C2). bris.ac.ukbris.ac.uk The resulting aryllithium species can then be trapped with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the target boronic acid.
A reported synthetic route for the closely related 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid utilizes this strategy, involving the protection of the corresponding phenol, followed by lithiation at -78°C with n-BuLi and subsequent quenching with triisopropyl borate. vulcanchem.com
Scheme 2: Synthesis via Directed Ortho-Metalation
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final this compound is crucial to obtain a product of high purity, which is essential for its subsequent use in applications such as Suzuki-Miyaura cross-coupling reactions.
Chromatographic Separations
Column chromatography is a widely used technique for the purification of organic compounds, including boronic acids and their esters. acs.org For the pinacol ester intermediate of this compound, which is generally less polar than the free boronic acid, silica (B1680970) gel chromatography using a gradient of ethyl acetate in hexanes is often effective.
The purification of free boronic acids by silica gel chromatography can sometimes be challenging due to their tendency to dehydrate on the acidic silica surface, forming boroxines (cyclic trimers), which can lead to band broadening and difficult separation. To mitigate this, several techniques can be employed:
Use of a modified mobile phase: Adding a small amount of a polar solvent like methanol (B129727) or an acid like acetic acid to the eluent can help to suppress the formation of boroxines and improve the chromatographic resolution.
Boronic acid-specific chromatography: Affinity chromatography using diol-functionalized resins can be used for the selective purification of boronic acids. nih.gov
Recrystallization: If the boronic acid is a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
Base-acid extraction: A crude boronic acid can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which is water-soluble. The aqueous layer is then separated, acidified, and the pure boronic acid is extracted back into an organic solvent. google.com
Table 3: Common Purification Techniques for Arylboronic Acids
| Technique | Description | Applicability |
| Silica Gel Chromatography | Separation based on polarity. | Widely used for boronic esters and less polar boronic acids. |
| Recrystallization | Purification of crystalline solids. | Effective for obtaining high-purity material. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid. | Useful for removing non-acidic impurities. |
| Affinity Chromatography | Selective binding to diol-functionalized resins. | Highly specific for boronic acids. |
Recrystallization and Precipitation Methods
The purification of arylboronic acids, including this compound, is a critical step to ensure high-purity material for subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling. Recrystallization and precipitation are common methods employed to remove impurities.
The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the boronic acid sparingly at room temperature but readily at an elevated temperature. For arylboronic acids, a range of solvents can be utilized, often as single-solvent or mixed-solvent systems. While specific data for this compound is not extensively detailed in publicly available literature, general principles for arylboronic acid purification can be applied. Common solvents for recrystallization include ethanol (B145695), ethyl acetate, benzene, and dichloroethane. buecher.de Mixed solvent systems, such as hexane (B92381)/acetone, hexane/THF, or hexane/diethyl ether, are also frequently effective. rochester.edu The selection of an appropriate solvent system is often determined empirically.
Precipitation is another effective purification technique. One common method involves dissolving the crude boronic acid in an aqueous basic solution to form the corresponding boronate salt. Impurities that are not acidic can then be removed by extraction with an organic solvent. The aqueous layer containing the boronate salt is then acidified, typically with a mineral acid like hydrochloric or sulfuric acid, to precipitate the pure boronic acid, which can be collected by filtration. nih.govgoogle.com This acid-base workup is particularly useful for removing non-acidic impurities. Another precipitation strategy involves dissolving the compound in a good solvent and then adding an anti-solvent to induce precipitation of the pure product. nih.gov For instance, if the compound is soluble in a polar solvent, a non-polar hydrocarbon like hexane or heptane (B126788) could be used as an anti-solvent. nih.gov
| Solvent/System | Comments |
|---|---|
| Ethanol | A general and commonly used solvent for recrystallizing boronic acids with minor impurities. rochester.edu |
| n-Hexane/Acetone | A versatile mixed-solvent system that can be effective for a range of polarities. rochester.edu |
| n-Hexane/Tetrahydrofuran (THF) | Another useful mixed-solvent system for the purification of boronic acids. rochester.edu |
| n-Hexane/Ethyl Acetate | Suitable for compounds with a higher level of impurities. rochester.edu |
| Water | Can be effective for more polar boronic acids, leveraging its poor solubility for organic compounds at lower temperatures. rochester.edu |
| n-Hexane/Diethyl Ether | Useful when the compound is highly soluble in diethyl ether; hexane is added as an anti-solvent. rochester.edu |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates like this compound is of growing importance. Key considerations include the selection of environmentally benign solvents and maximizing atom economy.
Solvents are a major contributor to the environmental impact of a chemical process. In the context of synthesizing and utilizing this compound, particularly in Suzuki-Miyaura coupling reactions, solvent choice is critical. While traditional solvents like dioxane, toluene, and N,N-dimethylformamide (DMF) are effective, they are also associated with significant environmental, health, and safety concerns. yonedalabs.combeilstein-journals.org
Green chemistry encourages the use of safer, more sustainable solvents. Research has explored a variety of greener alternatives for reactions involving boronic acids. These include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and esters such as isopropyl acetate. yonedalabs.combeilstein-journals.org Alcohols like ethanol and propanol (B110389) are also considered greener options. researchgate.net The use of water as a solvent or co-solvent is highly encouraged from a green chemistry perspective, and many Suzuki-Miyaura reactions are performed in aqueous mixtures. nih.govyonedalabs.com The ideal green solvent should not only be environmentally friendly but also ensure high reaction yield and selectivity. Minimizing the total volume of solvent used is another key aspect of green process design.
| Solvent | Classification | Rationale |
|---|---|---|
| Toluene | Problematic | Petroleum-derived, volatile organic compound (VOC), and has associated toxicity. yonedalabs.com |
| Dioxane | Hazardous | A suspected carcinogen and peroxide-former. yonedalabs.comresearchgate.net |
| N,N-Dimethylformamide (DMF) | Hazardous | A reprotoxic solvent. beilstein-journals.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable feedstocks and has a more favorable environmental profile than THF. nih.govbeilstein-journals.org |
| Ethanol | Recommended | A bio-based solvent with low toxicity. researchgate.net |
| Water | Recommended | The most environmentally benign solvent, though its use can sometimes be limited by the solubility of organic reactants. nih.govyonedalabs.com |
| Propylene Carbonate | Recommended | A biodegradable solvent with a high boiling point and low vapor pressure. nih.govbeilstein-journals.org |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
A higher atom economy indicates a more efficient and less wasteful process. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution and elimination reactions. primescholars.com
The synthesis of arylboronic acids can proceed through various routes. A common laboratory method involves the reaction of an aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. Let's consider a hypothetical synthesis of a substituted phenylboronic acid from a bromo-precursor to illustrate the calculation of atom economy.
Hypothetical Reaction:
Aryl-Br + Mg + B(OCH₃)₃ → Aryl-B(OH)₂ + Mg(Br)OCH₃ + 2CH₃OH (after hydrolysis)
Reactivity and Mechanistic Studies of 2 Benzyloxy 4 Methylphenylboronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, coupling organoboron compounds with organic halides or pseudohalides. ubc.carsc.org 2-(Benzyloxy)-4-methylphenylboronic acid, as a substituted arylboronic acid, is a competent substrate for these transformations, though its specific reactivity is governed by its unique structural features.
Coupling with Aryl Halides and Pseudohalides
In the Suzuki-Miyaura coupling, this compound can be coupled with a variety of sp2-hybridized carbon electrophiles, including aryl, vinyl, or heteroaryl halides and pseudohalides. The reactivity of the halide coupling partner generally follows the order of I > Br > Cl, which corresponds to the bond dissociation energy. youtube.com Pseudohalides, such as triflates (OTf) and tosylates (OTs), are also excellent electrophiles for this reaction, often exhibiting reactivity comparable to or greater than bromides. youtube.commit.edu
The reaction facilitates the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and material science. The coupling of this compound with these partners requires a palladium catalyst and a base to proceed. nih.govnih.gov
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors inherent to its structure.
Steric Effects: The benzyloxy group at the ortho position introduces considerable steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate. beilstein-journals.orgrsc.org For sterically demanding substrates, specialized bulky ligands are often required to facilitate the reaction and achieve good yields. rsc.orgresearchgate.net
Catalytic Systems for Suzuki-Miyaura Coupling (Pd, Ni, Fe-based)
The success of coupling sterically hindered boronic acids like this compound heavily relies on the choice of the catalytic system.
Palladium-based Catalysts: Palladium complexes are the most common and effective catalysts for Suzuki-Miyaura reactions. nih.gov For challenging couplings involving ortho-substituted partners, catalyst systems are often composed of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized ligand. nih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos) and N-heterocyclic carbenes (NHCs) are particularly effective as they promote both the oxidative addition and the reductive elimination steps and can stabilize the catalytic species. rsc.orgnih.gov
Nickel and Iron-based Catalysts: While palladium catalysts are dominant, there is growing interest in developing systems based on more earth-abundant and less expensive metals like nickel and iron. nih.gov Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides. Iron-catalyzed Suzuki-Miyaura reactions have also been developed, offering a more sustainable alternative, though their scope and functional group tolerance are still under active investigation. nih.gov
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Hindered Substrates
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Aryl chlorides, bromides, tosylates |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | Ortho-substituted arylboronic acids |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | Benzylic halides |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | Aryl chlorides |
This table presents generalized systems; optimal conditions may vary based on specific substrates.
Mechanistic Investigations of Transmetalation and Reductive Elimination
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving three main steps: youtube.comnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate, Ar¹-Pd(II)-X. This is often the rate-determining step. youtube.com
Transmetalation: The boronic acid, activated by a base, forms a boronate species [Ar²B(OH)₃]⁻. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide or pseudohalide and forming a new complex, Ar¹-Pd(II)-Ar². The steric hindrance of the ortho-benzyloxy group on this compound can make this step challenging. rsc.orgnih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
Kinetic studies have shown that the role of the base is crucial, not only for forming the reactive boronate species but also for facilitating the formation of key intermediates like hydroxo-palladium complexes that are highly reactive in the transmetalation step. ubc.canih.gov
Liebeskind-Srogl Cross-Coupling and Related Reactions
The Liebeskind-Srogl cross-coupling is a distinct type of carbon-carbon bond-forming reaction that couples thioesters with boronic acids. wikipedia.orgorganic-chemistry.org This reaction is notable for its mild, often base-free conditions, which provides an orthogonal approach to the Suzuki-Miyaura coupling.
Thioester Activation and Boronic Acid Involvement
The Liebeskind-Srogl reaction mechanism differs significantly from the Suzuki-Miyaura pathway. It utilizes a palladium catalyst in conjunction with a stoichiometric or catalytic amount of a copper(I) salt, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. organic-chemistry.orgsynarchive.com
The key steps involving this compound are:
Thioester Activation: The reaction initiates with the coordination of the copper(I) salt to the sulfur atom of the thioester. This activation facilitates the subsequent oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond. rsc.org
Transmetalation: The resulting acyl-palladium(II)-thiolate complex then undergoes transmetalation with the boronic acid. In this step, the 2-(benzyloxy)-4-methylphenyl group is transferred from the boron atom to the palladium center.
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms a ketone product and regenerates the palladium(0) catalyst. The copper cation is sequestered by the thiolate byproduct. organic-chemistry.org
The reaction's independence from a strong base makes it highly valuable for synthesizing complex and base-sensitive molecules. organic-chemistry.org The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-donating groups often facilitating the reaction. nih.gov
Table 2: Key Components in the Liebeskind-Srogl Cross-Coupling Reaction
| Component | Example | Role in Reaction |
| Boronic Acid | This compound | Source of the nucleophilic aryl group. |
| Thioester | S-Phenyl thiobenzoate | Electrophilic coupling partner. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(0) | Primary catalyst for the cross-coupling cycle. wikipedia.org |
| Copper(I) Co-catalyst | Copper(I) thiophene-2-carboxylate (CuTC) | Activates the thioester for oxidative addition. wikipedia.orgsynarchive.com |
| Ligand (optional) | Tris(2-furyl)phosphine (TFP) | Stabilizes the palladium catalyst. wikipedia.org |
| Solvent | Tetrahydrofuran (B95107) (THF), Dioxane | Provides the reaction medium. organic-chemistry.orgrsc.org |
Oxidative Cross-Coupling Strategies
Oxidative cross-coupling reactions represent a powerful class of transformations that involve the coupling of two nucleophilic partners, differing from traditional cross-coupling reactions which typically involve a nucleophile and an electrophile. wikipedia.org These reactions proceed via a net oxidation of the metal catalyst.
Transition metals such as palladium, rhodium, and iron are commonly employed to catalyze the oxidative coupling of arylboronic acids. organic-chemistry.orgrsc.orgnih.gov These reactions can lead to the formation of symmetrical biaryls (homocoupling) or unsymmetrical biaryls (cross-coupling) if two different organometallic reagents are used. nih.govacs.org For a molecule like this compound, the bulky ortho-substituent can influence the rate and efficiency of the coupling.
The general mechanism often involves the formation of an Ar-M(II) species, which can then undergo further reaction with another equivalent of the boronic acid. An oxidant is required to regenerate the active catalytic species. For instance, iron-catalyzed oxidative coupling of arylboronic acids with arenes has been shown to proceed through a homolytic aromatic substitution mechanism, where aryl radicals are generated from the boronic acid. nih.gov Similarly, ruthenium has been used to catalyze the aerobic oxidative coupling of arylboronic acids with arenes. rsc.org
While specific data for this compound is not extensively documented in dedicated studies, the reactivity of analogous ortho-substituted arylboronic acids in oxidative C-H functionalization provides valuable insights. The following table presents data for the palladium-catalyzed oxidative C-H arylation of heterocycles with various arylboronic acids, illustrating typical conditions and outcomes.
Table 1: Representative Data for Oxidative C-H Arylation of Thiophenes with Arylboronic Acids This table presents data for analogous reactions to illustrate the scope of transition metal-catalyzed oxidative coupling.
| Entry | Arylboronic Acid | Heterocycle | Catalyst/Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | 2-(Pyridin-2-yl)thiophene | Pd(OAc)₂ / Ag₂CO₃ | Dioxane | 85 |
| 2 | 4-Fluorophenylboronic acid | 2-(Pyridin-2-yl)thiophene | Pd(OAc)₂ / Ag₂CO₃ | Dioxane | 78 |
| 3 | 2-Methylphenylboronic acid | 2-(Pyridin-2-yl)thiophene | Pd(OAc)₂ / Ag₂CO₃ | Dioxane | 65 |
The efficiency and selectivity of transition metal-catalyzed oxidative couplings can be significantly enhanced by the use of appropriate ligands. Ligands can accelerate key steps in the catalytic cycle, such as C-H activation or transmetalation, and can also prevent catalyst deactivation. For example, mono-N-protected amino acids have been identified as highly effective ligands for promoting Pd(II)-catalyzed C-H activation and subsequent cross-coupling with arylboron reagents. nrochemistry.com
In the context of this compound, a ligand could play a crucial role in overcoming the steric hindrance imposed by the ortho-benzyloxy group, facilitating the approach of the boronic acid to the metal center. Ligands such as phosphines (e.g., P(t-Bu)₂Me) or N-heterocyclic carbenes (NHCs) have been shown to be effective in various cross-coupling reactions by tuning the electronic and steric properties of the catalyst. organic-chemistry.org For instance, the use of Ac-Ile-OH as a ligand with Ag₂CO₃ as the oxidant has been shown to enable a fast and high-yielding cross-coupling of phenylacetic acid substrates with aryltrifluoroborates. nrochemistry.com
Other Significant Cross-Coupling Methodologies Involving Boronic Acids
The oxidative Heck reaction provides a pathway to couple arylboronic acids with alkenes. Unlike the classical Heck reaction which uses aryl halides, this variant starts with a more nucleophilic boron species and requires an oxidant to complete the catalytic cycle. The reaction typically proceeds through the formation of an arylpalladium(II) species from the boronic acid, which then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the arylated alkene product.
The steric and electronic properties of this compound would be expected to influence the regioselectivity and efficiency of its participation in Heck-type reactions. The bulky ortho-group might favor the formation of the linear product and could potentially slow down the reaction rate.
Table 2: Representative Data for Oxidative Heck-type Reactions of Arylboronic Acids with Alkenes This table presents data for analogous reactions to illustrate the scope of Heck-type reactions involving arylboronic acids.
| Entry | Arylboronic Acid | Alkene | Catalyst/Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | n-Butyl acrylate (B77674) | Pd(OAc)₂ / Benzoquinone | Dioxane/H₂O | 92 |
| 2 | 4-Tolylboronic acid | Styrene | Pd(TFA)₂ / Benzoquinone | Dioxane | 85 |
| 3 | 2-Methoxyphenylboronic acid | n-Butyl acrylate | Pd(OAc)₂ / O₂ | DMF | 75 |
The traditional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org The direct use of arylboronic acids in a Sonogashira-type coupling is not a standard transformation and typically requires an indirect pathway or "umpolung" (polarity reversal) strategy.
One approach involves the in-situ conversion of the arylboronic acid to a more reactive species, such as an aryl iodide, which can then participate in a standard Sonogashira coupling. Another advanced strategy is the development of gold- or copper-catalyzed Sonogashira-type reactions that couple arylboronic acids with alkynyl iodine(III) reagents, effectively reversing the traditional roles of the coupling partners. This umpolung approach avoids the need for aryl halides and proceeds under mild conditions. For a substrate like this compound, these milder, non-traditional methods could offer a viable route to synthesizing arylalkynes.
Table 3: Representative Data for Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Arylboronic Acids This table presents data for analogous reactions to illustrate the scope of Sonogashira-type reactions involving arylboronic acids.
| Entry | Arylboronic Acid | Alkynyl Partner | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | (Phenylethynyl)iodonium tetrafluoroborate | AuCl / AgBF₄ | Dichloromethane | 95 |
| 2 | 4-Methoxyphenylboronic acid | (Phenylethynyl)iodonium tetrafluoroborate | AuCl / AgBF₄ | Dichloromethane | 92 |
| 3 | 4-Chlorophenylboronic acid | (Phenylethynyl)iodonium tetrafluoroborate | AuCl / AgBF₄ | Dichloromethane | 88 |
Computational Chemistry Approaches to Elucidate Reactivity
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of cross-coupling reactions. These studies provide critical insights into transition state energies, reaction pathways, and the roles of various components like ligands and solvents.
For an ortho-substituted substrate such as this compound, computational studies can predict the impact of steric hindrance on key steps like transmetalation. DFT calculations have shown that increased steric bulk on either the boronic acid or the supporting phosphine ligands can raise the energy barrier for transmetalation in Suzuki-Miyaura couplings. These models can help in the rational design of more effective catalytic systems by predicting which ligands might best accommodate bulky substrates or accelerate the desired reaction pathway. Furthermore, computational analysis can clarify the nature of the active intermediates, such as the formation and relative reactivity of different arylpalladium(II) boronate complexes, which are often too transient to be observed experimentally.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of catalytic reactions, including the Suzuki-Miyaura coupling. nih.govmdpi.comacs.org For this compound, DFT studies can provide invaluable insights into the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reaction commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. Subsequently, the transmetalation step, often considered the rate-determining step, involves the transfer of the aryl group from the boron atom to the palladium center. nih.gov The presence of substituents on the phenylboronic acid, such as the benzyloxy and methyl groups in the target molecule, significantly influences the energetics of this step.
The ortho-benzyloxy group introduces considerable steric bulk around the boronic acid moiety. This steric hindrance can affect the approach of the palladium complex and the subsequent formation of the pre-transmetalation intermediate. researchgate.netbeilstein-journals.org DFT calculations can model the geometric and energetic consequences of this steric clash. Furthermore, the electronic nature of the substituents plays a crucial role. The benzyloxy group is an electron-donating group through resonance, which can increase the nucleophilicity of the ipso-carbon atom, potentially facilitating its transfer to the electrophilic palladium center. acs.org Conversely, the methyl group at the para-position also contributes to the electron density of the aromatic ring.
Computational models, such as those employing the B3LYP functional, can be used to map the potential energy surface of the reaction. nih.govnih.gov These studies would likely investigate two primary pathways for transmetalation: the reaction of the neutral boronic acid with a palladium-hydroxo complex or the reaction of a boronate species (formed by the reaction of the boronic acid with a base) with the palladium-halide complex. acs.org For sterically hindered boronic acids like this compound, the choice of base and solvent can be critical in favoring one pathway over the other. researchgate.netdeepdyve.com
A hypothetical reaction pathway for the Suzuki-Miyaura coupling of this compound with an aryl bromide, as elucidated by DFT, might reveal the following key intermediates and transition states:
| Step | Intermediate/Transition State | Description |
| 1 | Pd(0)L₂ + Ar-Br | Initial reactants |
| 2 | TS_OA | Oxidative Addition Transition State |
| 3 | Ar-Pd(II)L₂-Br | Oxidative Addition Product |
| 4 | [Ar-Pd(II)L₂(OH)] + [2-(BnO)-4-Me-PhB(OH)₂] | Formation of hydroxo-palladium complex |
| 5 | TS_TM | Transmetalation Transition State |
| 6 | [Ar-Pd(II)L₂-(2-(BnO)-4-Me-Ph)] + B(OH)₃ | Diorganopalladium(II) complex |
| 7 | TS_RE | Reductive Elimination Transition State |
| 8 | Ar-(2-(BnO)-4-Me-Ph) + Pd(0)L₂ | Cross-coupled product and regenerated catalyst |
This table presents a simplified, hypothetical reaction pathway. The actual mechanism can be more complex and may involve ligand dissociation or association steps.
Transition State Analysis and Energy Profiles
The analysis of transition states is fundamental to understanding the kinetics and thermodynamics of a reaction. For the Suzuki-Miyaura coupling of this compound, DFT calculations can determine the geometries and energies of the various transition states throughout the catalytic cycle. nih.gov
The transition state for the transmetalation step (TS_TM) is of particular interest. It is generally accepted that this step proceeds through a cyclic intermediate where the base (often a hydroxide (B78521) or alkoxide) bridges the boron and palladium atoms, facilitating the transfer of the aryl group. nih.gov The steric encumbrance of the ortho-benzyloxy group in this compound would likely lead to a higher activation energy for this transition state compared to less hindered boronic acids. beilstein-journals.org This is due to increased steric repulsion in the transition state geometry.
An energy profile for the reaction can be constructed from the calculated energies of the intermediates and transition states. A representative, albeit hypothetical, energy profile for the coupling of this compound is presented below.
Hypothetical Energy Profile for the Suzuki-Miyaura Coupling
This is an illustrative example. Actual energy values would be determined by specific DFT calculations for the given reaction conditions.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants | 0 |
| 2 | TS_OA | +15 |
| 3 | Oxidative Adduct | -5 |
| 4 | Pre-transmetalation Complex | -2 |
| 5 | TS_TM | +25 |
| 6 | Diorganopalladium(II) Complex | -10 |
| 7 | TS_RE | +5 |
| 8 | Products | -30 |
Predicting Substrate Scope and Selectivity
Computational methods can be employed to predict the substrate scope and potential selectivity issues in cross-coupling reactions involving this compound. nih.gov By calculating the activation barriers for the reaction of this boronic acid with a variety of electronically and sterically diverse aryl halides, a qualitative and, in some cases, quantitative prediction of reactivity can be achieved.
A predictive table for the substrate scope could be generated based on calculated reaction barriers:
Predicted Reactivity of this compound with Various Aryl Halides
This table is for illustrative purposes. The reactivity classification is based on hypothetical DFT-calculated activation energies.
| Aryl Halide | Electronic Nature | Steric Hindrance | Predicted Activation Energy (kcal/mol) | Predicted Reactivity |
| 4-Nitroiodobenzene | Electron-withdrawing | Low | 22 | High |
| 4-Iodoanisole | Electron-donating | Low | 26 | Moderate |
| 1-Iodonaphthalene | Neutral | Moderate | 28 | Moderate to Low |
| 2-Bromotoluene | Electron-donating | High | 32 | Low |
| 2,6-Dimethylbromobenzene | Electron-donating | Very High | >35 | Very Low |
Furthermore, DFT can be used to rationalize and predict selectivity in cases where multiple reaction pathways are possible. For example, in reactions with substrates bearing multiple halide atoms, computational analysis can help predict which site is more likely to undergo oxidative addition. The regioselectivity of the coupling can be influenced by the subtle interplay of steric and electronic factors of both coupling partners. beilstein-journals.orgresearchgate.net In the case of this compound, its inherent steric bulk may lead to higher selectivity in reactions with unsymmetrical dihalides, favoring coupling at the less hindered position.
Derivatization and Functionalization of 2 Benzyloxy 4 Methylphenylboronic Acid
Modification at the Boronic Acid Moiety
The boronic acid group is the primary site for a variety of chemical transformations, enabling its use in cross-coupling reactions and other synthetic applications. Modifications at this site are often aimed at improving stability, tuning reactivity, and facilitating purification.
Formation of Boronate Esters for Stability and Reactivity Modulation
Boronic acids, including 2-(Benzyloxy)-4-methylphenylboronic acid, are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.org To prevent this and to enhance their stability and ease of handling, they are frequently converted into boronate esters. wikipedia.org This transformation is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), neopentyl glycol, or ethylene (B1197577) glycol.
The formation of these cyclic esters, such as dioxaborolanes (from 1,2-diols) and dioxaborinanes (from 1,3-diols), serves multiple purposes. wikipedia.orgwiley-vch.de The resulting boronate esters are generally more stable, less prone to protodeboronation, and often exhibit improved solubility in organic solvents. The choice of diol can also influence the reactivity of the boronate ester in subsequent reactions. Pinacol esters are particularly common due to their high stability and crystallinity, which often aids in purification. wiley-vch.de The reaction of this compound with pinacol would yield 2-(2-(benzyloxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Table 1: Common Diols for Boronate Ester Formation
| Diol Name | Resulting Ester Type | Key Features |
| Pinacol | Dioxaborolane | High stability, crystalline products |
| Neopentyl Glycol | Dioxaborinane | Increased stability |
| Ethylene Glycol | Dioxaborolane | Simple and cost-effective |
| Catechol | Dioxaborole | Can influence electronic properties |
The mechanism of boronate ester formation involves the reversible condensation between the boronic acid and the diol, with the removal of water driving the equilibrium towards the ester product. nih.gov This process can be catalyzed by acids.
Conversion to Trifluoroborates
An alternative strategy to stabilize boronic acids and modify their reactivity is the conversion to potassium organotrifluoroborates (R-BF3K). This is typically achieved by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2).
The resulting trifluoroborate salts are highly stable, crystalline solids that are often easier to handle and purify than the parent boronic acids. They are generally unreactive under standard Suzuki-Miyaura coupling conditions but can be activated for cross-coupling reactions under specific conditions, often requiring a stoichiometric amount of a Lewis acid or a base. This offers an additional layer of control in complex synthetic sequences. For this compound, this reaction would yield potassium (2-(benzyloxy)-4-methylphenyl)trifluoroborate.
Transformations at the Benzyloxy Group
The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal or transformation is a key step in the synthesis of various target molecules.
Hydrogenolysis for Phenol (B47542) Generation
The most common method for cleaving the benzyloxy group is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). silicycle.com This process efficiently removes the benzyl (B1604629) group, yielding the corresponding phenol, 2-hydroxy-4-methylphenylboronic acid, and toluene (B28343) as a byproduct.
This deprotection method is generally clean and high-yielding. silicycle.com However, the conditions for hydrogenolysis can sometimes be harsh and may not be compatible with other sensitive functional groups within the molecule, such as nitro groups, unsaturated bonds, or certain halogen substituents. silicycle.com
Table 2: Catalysts for Hydrogenolysis of Benzyl Ethers
| Catalyst | Typical Conditions | Advantages | Potential Drawbacks |
| Pd/C | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | High efficiency, widely used. silicycle.com | Can be pyrophoric, may not be selective with other reducible groups. silicycle.com |
| Raney Ni | H₂ gas, various solvents | Strong reducing agent | Less selective than palladium-based catalysts. silicycle.com |
| SiliaCat Pd⁰ | H₂ (1 bar), room temperature | Non-pyrophoric, high activity, mild conditions. silicycle.com |
Selective Cleavage Strategies
In molecules containing multiple functional groups that are sensitive to standard hydrogenolysis conditions, alternative and more selective methods for debenzylation are required. A variety of reagents and conditions have been developed for the selective cleavage of benzyl ethers. rsc.orgresearchgate.net
Functionalization of the Phenyl Ring
The phenyl ring of this compound can be further functionalized to introduce additional substituents, although the directing effects of the existing groups must be considered. The benzyloxy and methyl groups are ortho, para-directing, while the boronic acid group is a meta-director.
A primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. google.com In this context, this compound itself acts as a coupling partner, transferring the 2-(benzyloxy)-4-methylphenyl group to an aryl, vinyl, or alkyl halide or triflate.
Direct electrophilic substitution on the phenyl ring is also possible. For example, nitration or halogenation would likely occur at the positions activated by the benzyloxy and methyl groups. The precise regioselectivity would depend on the reaction conditions and the steric hindrance imposed by the existing substituents. The synthesis of related compounds, such as 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid, often involves directed ortho-metalation followed by boronation, indicating a viable strategy for introducing substituents adjacent to the existing groups. vulcanchem.com
Electrophilic Aromatic Substitution (EAS) Strategies on the Methylphenyl Core
Electrophilic aromatic substitution (EAS) represents a fundamental strategy for introducing new functional groups onto the phenyl ring of this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The benzyloxy group at the C2 position is a strong activating group and an ortho, para-director. The methyl group at the C4 position is a weakly activating group and also an ortho, para-director. The boronic acid group at the C1 position is a deactivating group and a meta-director.
Considering the combined directing effects, the positions most susceptible to electrophilic attack are C3 and C5, which are ortho to the powerful benzyloxy directing group. The C5 position is also ortho to the methyl group, further enhancing its reactivity. The C3 position is meta to the methyl group and ortho to the benzyloxy group. The C6 position is sterically hindered by the adjacent boronic acid and benzyloxy groups. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent at the C3 position.
Common EAS reactions that can be envisioned for the derivatization of the methylphenyl core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(Benzyloxy)-4-methyl-5-nitrophenylboronic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-(benzyloxy)-4-methylphenylboronic acid |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2-(benzyloxy)-4-methylphenylboronic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-(Benzyloxy)-4-methyl-5-sulfonylphenylboronic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(Benzyloxy)-4-borono-6-methylphenyl)ethan-1-one |
It is important to note that the boronic acid group can be sensitive to the harsh conditions of some EAS reactions, potentially leading to protodeboronation. Therefore, careful optimization of reaction conditions is often necessary.
Directed Metalation on the Phenyl Ring (excluding the boronic acid position)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the benzyloxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.
However, the presence of the acidic protons on the boronic acid group complicates this transformation, as the organolithium reagent would preferentially react with the boronic acid. To circumvent this issue, the boronic acid is typically protected as a boronate ester, for example, a pinacol boronate. Even with protection, the boronic acid moiety can still be susceptible to nucleophilic attack by the organolithium reagent. Research on related 4-methylphenyl boronic acid derivatives has shown that lithiation with alkyllithiums can lead to decomposition products due to undesired nucleophilic addition to the boron center. acs.org
A more successful strategy involves the use of the α-lithiobenzyloxy group as a directed metalation group. In this approach, the benzylic proton is first abstracted by a strong base like t-butyllithium at low temperatures. The resulting α-lithiobenzyloxy species then directs the metalation to the ortho C3 position, generating a dianion that can react with various electrophiles. nih.gov
A reported synthesis of the closely related 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid utilizes a DoM strategy on a precursor molecule. In this synthesis, 4-fluoro-5-methylphenol is first protected with benzyl bromide. The resulting 1-(benzyloxy)-4-fluoro-5-methylbenzene then undergoes ortho-lithiation directed by the benzyloxy group, followed by quenching with triisopropyl borate (B1201080) and subsequent hydrolysis to yield the desired boronic acid. This demonstrates the feasibility of using the benzyloxy group to direct functionalization at the C3 position in this scaffold.
| Electrophile | Functional Group Introduced at C3 | Resulting Compound Class |
| CO₂ | Carboxylic acid | 3-Carboxy-2-(benzyloxy)-4-methylphenylboronic acid derivatives |
| DMF | Aldehyde | 3-Formyl-2-(benzyloxy)-4-methylphenylboronic acid derivatives |
| I₂ | Iodine | 3-Iodo-2-(benzyloxy)-4-methylphenylboronic acid derivatives |
| R-CHO | Secondary alcohol | 3-(Hydroxy(alkyl)methyl)-2-(benzyloxy)-4-methylphenylboronic acid derivatives |
| Me₃SiCl | Trimethylsilyl (B98337) | 3-(Trimethylsilyl)-2-(benzyloxy)-4-methylphenylboronic acid derivatives |
Introduction of Additional Functionalities via Cross-Coupling
While this compound is itself a key component in Suzuki-Miyaura cross-coupling reactions, its core structure can be modified to bear other functionalities that can participate in a variety of cross-coupling reactions. This typically involves the introduction of a halide (e.g., Br, I) or a triflate group onto the phenyl ring, which can then serve as a handle for palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Stille reactions.
For instance, a bromo derivative, such as 5-bromo-2-(benzyloxy)-4-methylphenylboronic acid (prepared via EAS as described in 4.3.1), could be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C5 position.
Suzuki-Miyaura Coupling: The boronic acid functionality is the primary reactive site for this reaction, allowing for the formation of biaryl structures.
Heck Reaction: A halogenated derivative of this compound could react with an alkene in the presence of a palladium catalyst to form a new C-C double bond.
Sonogashira Coupling: Coupling of a halogenated derivative with a terminal alkyne using a palladium and copper co-catalyst would yield an alkynylated product.
Stille Coupling: A halogenated derivative can be coupled with an organostannane reagent in the presence of a palladium catalyst.
| Cross-Coupling Reaction | Coupling Partner | Functional Group Introduced |
| Heck Reaction | Alkene (R-CH=CH₂) | Alkenyl (-CH=CH-R) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl (-C≡C-R) |
| Stille Coupling | Organostannane (R-SnBu₃) | Alkyl/Aryl (R) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (-NR₂) |
Application in Complex Molecule Synthesis as a Key Synthon
This compound serves as a valuable synthon in the construction of complex organic molecules, particularly those containing a substituted biaryl or heterocyclic framework. Its utility stems from the presence of the boronic acid group, which readily participates in Suzuki-Miyaura cross-coupling reactions, and the benzyloxy group, which can be deprotected to reveal a phenol functionality for further elaboration.
Multi-Step Synthesis Pathways Employing this compound
The strategic incorporation of this compound into multi-step synthetic sequences allows for the efficient construction of complex target molecules. A common synthetic strategy involves an initial Suzuki-Miyaura coupling to form a biaryl linkage, followed by further transformations of the functional groups present on the scaffold.
For example, in the synthesis of certain bioactive compounds, a key step could be the Suzuki-Miyaura coupling of this compound with a halogenated heterocycle. The resulting product would contain the benzyloxyphenyl moiety linked to the heterocyclic core. Subsequent debenzylation would unmask the phenolic hydroxyl group, which could then be used for further functionalization, such as etherification, esterification, or as a directing group for other reactions.
Strategic Incorporation into Bioactive Scaffolds (synthetic intermediates only)
The 2-(benzyloxy)-4-methylphenyl motif is a structural component found in various synthetic intermediates leading to bioactive molecules. Its incorporation is often achieved through a Suzuki-Miyaura coupling reaction.
A notable example is in the synthesis of benzothiazole (B30560) derivatives with potential therapeutic applications. In one synthetic approach, a substituted 2-aminothiophenol (B119425) can be condensed with a benzaldehyde (B42025) derivative. While not directly using this compound, a closely related precursor, 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole, is synthesized. This highlights the utility of the benzyloxyphenyl moiety in constructing such scaffolds. The benzyloxy group serves as a protected phenol, which is crucial for the subsequent synthetic steps.
Role in Natural Product Synthesis (synthetic intermediates only)
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural products. The use of substituted phenylboronic acids in the synthesis of natural product intermediates is a well-established strategy. The 2-alkoxy-4-alkylphenyl moiety is a common feature in a number of natural products, and this compound represents a valuable synthetic precursor to these structures.
The general strategy would involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized coupling partner, followed by a series of transformations to elaborate the rest of the natural product skeleton. The benzyloxy group can be readily removed under various conditions to reveal the free phenol, which can then participate in further reactions, such as cyclization or glycosylation, that are often key steps in the late stages of natural product synthesis.
Advanced Applications and Future Directions in Research
Catalysis and Ligand Development
The boronic acid moiety is not just a reactive group for coupling but can also participate directly or indirectly in catalytic processes. The presence of the ortho-alkoxy group in 2-(Benzyloxy)-4-methylphenylboronic acid is particularly significant in this context.
While the direct use of this compound as a catalyst in non-cross-coupling reactions is not extensively documented, the broader class of arylboronic acids is known to participate in various catalytic transformations. These include acting as co-catalysts or as precursors to catalytically active species. For instance, boronic acids can catalyze condensation reactions, such as dehydrative esterifications and amidations, by activating carboxylic acids. The Lewis acidic nature of the boron center is key to this activity. The ortho-benzyloxy group in this compound could modulate this Lewis acidity and introduce steric factors that might influence substrate selectivity in such catalytic cycles.
A more prominent research avenue lies in the conversion of boronic acids into chiral catalysts for asymmetric synthesis. Chiral boronic esters and chiral Lewis acids derived from boronic acids are powerful tools for creating enantiomerically enriched molecules. nih.govnih.gov
The general approach involves reacting a boronic acid with a chiral ligand, often a diol or an amino acid derivative, to form a chiral boron-based catalyst. For example, chiral oxazaborolidinium ions (COBIs) are highly effective Lewis acid catalysts for a range of asymmetric reactions, including Diels-Alder reactions and cycloadditions. sigmaaldrich.com The synthesis of these catalysts often starts from a boronic acid precursor. sigmaaldrich.comresearchgate.net
This compound could serve as a precursor for a unique class of chiral catalysts. The synthesis would involve the condensation of the boronic acid with a chiral scaffold. The bulky benzyloxy group at the ortho position would be positioned close to the catalytic center, potentially exerting significant steric influence on the transition state of a catalyzed reaction, thereby enhancing enantioselectivity. The development of such catalysts derived from this specific boronic acid represents a promising future direction. youtube.com
Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Boron Lewis Acids
| Reaction Type | Catalyst Class | Role of Boronic Acid | Potential Outcome |
| Diels-Alder Reaction | Chiral Oxazaborolidinium Ions (COBIs) | Precursor for the catalyst's aryl group | Enantioselective formation of cyclic compounds |
| Aldol Addition | Chiral Boronates | Forms a chiral enolate | Asymmetric C-C bond formation |
| Cyclopropanation | Chiral Boron Lewis Acid | Activates the carbene precursor | Enantioselective synthesis of cyclopropanes |
| Conjugate Boration | Copper-Chiral Ligand/Boronic Acid | Precursor to tertiary organoboronates | Synthesis of chiral building blocks nih.gov |
Supramolecular Chemistry and Molecular Recognition (excluding sensing devices)
The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for supramolecular chemistry and the design of molecular receptors.
The fundamental principle behind boronic acid receptors is the formation of a stable boronate ester with a target diol-containing substrate, such as a saccharide or nucleoside. researchgate.net The design of these receptors often involves integrating the boronic acid moiety into a larger molecular framework that includes other recognition elements or a chromophore. researchgate.net
For this compound, the ortho-benzyloxy group is a key design element. Its presence can influence the binding affinity and selectivity of a receptor in several ways:
Steric Shielding: The bulky group can create a defined binding pocket, favoring the binding of specific diol isomers that fit within the cavity.
Secondary Interactions: The phenyl ring of the benzyl (B1604629) group can engage in π-π stacking interactions with an aromatic part of a substrate, providing an additional stabilizing force for the complex. researchgate.net
Modulation of Acidity: The electron-donating nature of the alkoxy group can influence the pKa of the boronic acid, affecting the pH range over which diol binding occurs. msu.edu
The synthesis of such a receptor would typically involve standard organic reactions to couple the this compound unit to a pre-designed molecular scaffold.
Beyond single-molecule receptors, boronic acids are used to construct larger, ordered supramolecular assemblies. nih.govresearchgate.net In the solid state, arylboronic acids typically self-assemble into hydrogen-bonded dimers or trimers. However, the introduction of bulky ortho substituents can disrupt this typical packing and lead to the formation of monomeric structures in the crystal lattice. rsc.org
A study on various ortho-alkoxyphenylboronic acids revealed that while monosubstituted compounds form standard dimers, di-ortho-substituted analogues can crystallize as monomers. rsc.org This is a significant finding for crystal engineering, as it provides a strategy to control the self-assembly process. The 2-(benzyloxy)-4-methylphenyl group, with its single, bulky ortho substituent, represents an intermediate case that could be exploited to direct the formation of specific hydrogen-bonding motifs in co-crystals or other multi-component assemblies. researchgate.net These assemblies can form complex networks and functional soft materials like liquid crystals. researchgate.net
Material Science Applications (excluding specific material properties)
The incorporation of boronic acids into polymers and other materials imparts unique functionalities, such as stimuli-responsiveness and self-healing capabilities. nih.gov Phenylboronic acid-containing polymers (PBA-polymers) are a major area of research for applications in biomedicine and advanced materials. nih.govnih.gov
This compound can be envisioned as a functional monomer in the synthesis of advanced polymers. It could be incorporated into a polymer backbone or as a pendant group through two main pathways:
Polymerization of a Derived Monomer: The phenyl ring could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), and then co-polymerized with other monomers to create a functional polymer.
Post-Polymerization Modification: A pre-existing polymer with reactive sites could be chemically modified to attach the this compound moiety.
The presence of this specific boronic acid within a material could serve multiple roles. The boronic acid group itself provides a reactive handle for cross-linking the polymer chains (e.g., by adding a diol linker) or for immobilizing biomolecules. The benzyloxy group adds hydrophobicity and bulk, which can be used to tune the mechanical and solubility properties of the resulting material.
Precursor for Polymer Synthesis and Polymerization Strategies
Organoboron compounds, including boronic acids and their esters, are increasingly utilized in the synthesis of advanced polymers. researchgate.netacs.org Their involvement ranges from serving as co-initiators in radical polymerizations to acting as key building blocks in polycondensation reactions like the Suzuki-Miyaura polymerization. acs.org The compound this compound, as a monofunctional boronic acid, could be adapted for use in polymer science, for example, through incorporation as a side-chain functional group or by modification into a polymerizable monomer.
Recent reviews highlight several polymerization strategies where boronic acids are pivotal:
Controlled Radical Polymerization: Alkylboranes can initiate controlled/living radical polymerizations under ambient conditions. rsc.org
Lewis Pair Polymerization: When combined with Lewis bases, certain organoboron compounds can mediate the polymerization of polar monomers. rsc.orgresearchgate.net
Ring-Opening Polymerization: Boron-based catalysts are effective in the ring-opening (co)polymerization of various cyclic monomers, including epoxides and esters. rsc.org
The synthesis of polymers containing boronic acid functionalities is often challenging but rewarding, yielding materials with responsive properties, such as glucose-sensing hydrogels. rsc.org Strategies for creating such polymers include the direct polymerization of boronic acid-containing monomers or the post-polymerization modification of a pre-formed polymer backbone. rsc.org
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with vast potential in gas storage, separation, and catalysis. Boronic acids are fundamental building blocks for a significant subset of these materials.
Covalent Organic Frameworks (COFs): The first COFs were synthesized using the self-condensation of boronic acids or the condensation of boronic acids with diols (like catechols) to form robust, porous networks linked by boroxine (B1236090) or boronate ester bonds. rsc.orgacs.org While this compound is monofunctional, a di-boronic acid analog could serve as a linker in COF synthesis. Boronic acid-functionalized COFs have been designed for applications such as the selective capture of cis-diol-containing compounds or the enrichment of environmental pollutants. nih.govresearchgate.net
Metal-Organic Frameworks (MOFs): Boronic acid groups can be incorporated into MOF structures either through post-synthetic modification or by using ligands that already contain a boronic acid moiety. peeref.com This "dual-ligand" or "metal-ligand-fragment coassembly" strategy allows for the creation of functional MOFs with tailored properties. acs.orgresearchgate.net For instance, boronic acid-functionalized Zr-MOFs have been developed for the highly efficient enrichment of glycopeptides and cis-diol-containing nucleosides. acs.orgnih.gov The presence of the boronic acid group provides specific recognition sites, enhancing the material's selectivity. peeref.comnih.gov
| Material Type | Boronic Acid Role | Key Linkage/Interaction | Example Application | Reference |
|---|---|---|---|---|
| Covalent Organic Framework (COF) | Monomer/Building Block | Boroxine or Boronate Ester | Enrichment of Phthalates | nih.gov |
| Metal-Organic Framework (MOF) | Functional Group on Ligand | Boronate Affinity | Enrichment of Glycopeptides | acs.orgacs.org |
| Cr-based MOF (MIL-100-B) | Pendent Group on Ligand | cis-Diol Recognition | Separation of Biomolecules | peeref.com |
| Zr-based MOF (BA-Zr-MOF) | Mixed-Ligand Component | Boron Affinity | Enrichment of Nucleosides | nih.gov |
Emerging Research Frontiers for Organoboron Compounds
The reactivity of the carbon-boron bond continues to be explored in novel chemical transformations, pushing the boundaries of synthetic chemistry.
Photoredox Catalysis and Boronic Acid Reactivity
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govrsc.org Boronic acids and their derivatives, which have traditionally been used in two-electron processes like the Suzuki coupling, are finding new life as radical precursors. Although alkylboronic acids have high oxidation potentials, methods have been developed to activate them. rsc.org
A dual catalytic system, employing a Lewis base and a photoredox catalyst, can form a redox-active complex with boronic acids (via their trimeric boroxine form) or boronic esters. nih.gov This complex undergoes single-electron oxidation to generate aryl or alkyl radicals, which can then participate in C-C bond-forming reactions. nih.govcam.ac.uk This approach avoids the need for stoichiometric oxidants and expands the utility of the vast library of commercially available boronic acids into the realm of radical chemistry. nih.gov Research has also shown that 1,2-bis-boronic esters can undergo photoredox-catalyzed reactions where a radical 1,2-boron shift occurs, allowing for selective functionalization at the more hindered position. nih.gov
Electrochemistry of Boronic Acids
The electrochemical properties of boronic acids are the basis for their use in chemical sensors and other electronic devices. rsc.org The core principle relies on the interaction of the Lewis acidic boron center with analytes. Boronic acids can reversibly bind with 1,2- or 1,3-diols (like sugars) to form cyclic esters, or interact with Lewis bases (like fluoride (B91410) or cyanide) to form boronate anions. rsc.orgresearchgate.net
This binding event can be transduced into a measurable electrochemical signal. rsc.org For example, ferrocenylboronic acid has been widely studied as a redox probe where its electrochemical potential shifts upon binding to saccharides, forming the basis of glucose sensors. researchgate.net The electrochemical process itself can also be used to modulate the binding affinity of the boronic acid, opening possibilities for switchable separation devices. researchgate.net This field is of high interest for applications in health diagnostics and environmental monitoring. rsc.org
Computational Design of Novel Boronic Acid Reactivity and Applications
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions, accelerating the discovery of new applications for compounds like this compound.
Predictive Modeling for Reaction Outcomes
Machine learning (ML) and quantum mechanical methods like Density Functional Theory (DFT) are being applied to predict the outcomes of chemical reactions involving boronic acids. A significant area of focus is the Suzuki-Miyaura coupling, a cornerstone reaction in synthetic chemistry. wikipedia.org
Researchers have used ML models to predict the optimal reaction conditions (catalyst, base, solvent) for Suzuki couplings, navigating the vast parameter space to maximize yield. nih.govchemistryviews.org These models are trained on large datasets from high-throughput experiments or curated literature databases. researchgate.netarxiv.org While some studies show that ML models can struggle to outperform simple frequency-based analysis due to biases in literature data and a lack of negative results nih.gov, others have successfully used closed-loop optimization, where an algorithm suggests experiments for a robot to perform, and the results are fed back to improve the model in real-time. chemistryviews.org
DFT calculations are used to elucidate reaction mechanisms and energy profiles. For example, computational studies have investigated the transmetalation step in the Suzuki-Miyaura reaction, revealing that boronic esters can participate directly without prior hydrolysis and identifying the key electronic and steric features that govern reaction rates. nih.gov Such predictive models are crucial for accelerating the discovery of new reactions and optimizing synthetic routes. biorxiv.org
| Methodology | Application | Objective | Key Finding/Outcome | Reference |
|---|---|---|---|---|
| Machine Learning (Neural Networks) | Suzuki-Miyaura Reaction | Predict optimal reaction conditions | Models can fail to outperform naive statistics due to data bias. | nih.gov |
| Machine Learning (Closed-Loop) | Suzuki-Miyaura Reaction | Optimize general reaction conditions | Achieved 72% average yield, an improvement over benchmarks. | chemistryviews.org |
| Machine Learning (Transformer-based) | Suzuki-Miyaura & Buchwald-Hartwig Reactions | Predict reaction yield | Model can suggest conditions achieving 94% of optimum reported yields. | arxiv.org |
| Density Functional Theory (DFT) | Suzuki-Miyaura Reaction | Elucidate transmetalation mechanism | Boronic esters can transmetalate directly without hydrolysis. | nih.gov |
| Density Functional Theory (DFT) | Boronic Ester Exchange | Investigate mechanisms in vitrimers | Calculated energy barriers for metathesis and nucleophile-mediated exchange. | rsc.org |
In Silico Screening of Catalyst Performance
The advancement of computational chemistry has revolutionized the field of catalyst development, enabling the in silico screening of catalyst performance before any experimental work is undertaken. This predictive approach significantly accelerates the discovery of optimal catalytic systems by narrowing down the vast number of potential candidates to a manageable few for laboratory validation. For a given substrate such as this compound, in silico screening can predict its reactivity with various coupling partners under the influence of different catalysts and ligands, providing crucial insights into reaction mechanisms and potential yields.
The core of in silico catalyst screening lies in the use of computational models to simulate chemical reactions. These models can range from quantum mechanics (QM) methods, which provide a high level of theory and accuracy for the electronic structure of molecules, to molecular mechanics (MM) methods that are computationally less expensive and suitable for larger systems. acs.orgnih.gov A common and powerful approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, which treats the reactive core of the system with QM and the surrounding environment (like solvent molecules and ligand substituents) with MM. rsc.orgrsc.org This layered approach offers a balance between accuracy and computational cost, making it feasible to screen a wide range of catalyst-ligand combinations. rsc.orgrsc.org
For a reaction involving this compound, such as a Suzuki-Miyaura cross-coupling reaction, in silico screening would typically involve several key steps. Initially, a library of virtual catalysts is created, often varying the metal center (e.g., Palladium, Nickel) and the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The three-dimensional structures of the reactants, including this compound and a hypothetical coupling partner (e.g., an aryl halide), are also modeled.
Table 1: Hypothetical In Silico Screening Data for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Catalyst System | Ligand | Oxidative Addition Barrier (kcal/mol) | Transmetalation Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Overall Yield (%) |
| Pd(OAc)₂ | PPh₃ | 18.5 | 22.1 | 15.3 | 75 |
| Pd(OAc)₂ | P(o-tolyl)₃ | 17.9 | 20.5 | 14.8 | 82 |
| Pd(OAc)₂ | XPhos | 16.2 | 18.9 | 13.1 | 95 |
| Pd(OAc)₂ | SPhos | 16.5 | 19.2 | 13.5 | 93 |
| NiCl₂(dme) | PPh₃ | 20.1 | 25.4 | 17.8 | 55 |
| NiCl₂(dme) | PCy₃ | 19.5 | 24.1 | 17.2 | 60 |
Note: The data in this table is purely illustrative and intended to demonstrate the type of information generated from in silico screening. It is not based on actual experimental or computational results for this specific reaction.
Furthermore, in silico screening can explore the influence of various reaction parameters. For example, the effect of different solvents can be simulated by incorporating solvent models into the calculations, which can significantly impact the stability of intermediates and transition states. Similarly, the role of the base required in Suzuki-Miyaura couplings can be computationally investigated to identify the most effective one for a given catalyst-substrate combination.
Another layer of sophistication in in silico screening involves the use of machine learning algorithms. nih.govresearchgate.net By training models on existing experimental or computational data, it is possible to predict the performance of new catalysts with even greater speed. rsc.orgresearchgate.net These models can identify complex relationships between catalyst structure and activity that may not be immediately apparent from manual inspection of the data. For this compound, a machine learning model could be trained to predict its conversion rate in a Suzuki-Miyaura reaction based on a set of descriptors for the catalyst, ligand, and reaction conditions.
Table 2: Illustrative Machine Learning-Based Prediction of Catalyst Performance
| Catalyst Descriptor (e.g., Tolman Cone Angle) | Ligand Descriptor (e.g., pKa) | Predicted Conversion of this compound (%) |
| 145° | 8.4 | 88 |
| 160° | 6.2 | 76 |
| 182° | 9.1 | 94 |
| 135° | 5.5 | 65 |
Note: The data in this table is for illustrative purposes only and does not represent real predictive model output.
Analytical and Characterization Methodologies in Research
Spectroscopic Characterization of 2-(Benzyloxy)-4-methylphenylboronic Acid and Its Derivatives
Spectroscopic methods are indispensable tools for elucidating the structure of "this compound." These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the acidic protons of the boronic acid group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom attached to the boron atom would have a characteristic chemical shift, as would the aromatic, methyl, and methylene carbons.
¹¹B NMR Spectroscopy: Boron-11 NMR is a specialized technique that is highly informative for boron-containing compounds like boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the substituents on the boron atom. For "this compound," which is a tricoordinate boronic acid, the ¹¹B NMR spectrum is expected to show a single, broad resonance. The position of this peak provides confirmation of the boronic acid functionality. In the presence of diols or other Lewis bases, a shift in the ¹¹B signal to a higher field would indicate the formation of a tetracoordinate boronate ester. nsf.gov
| Nucleus | Expected Chemical Shift (ppm) | Key Information Provided |
| ¹H | 7.0 - 8.0 (aromatic), 5.0 (benzyl CH₂), 2.3 (methyl CH₃), 8.0 (B(OH)₂) | Number and connectivity of hydrogen atoms. |
| ¹³C | 110 - 160 (aromatic), 70 (benzyl CH₂), 20 (methyl CH₃), C-B (variable) | Carbon framework and functional groups. |
| ¹¹B | 28 - 33 | Confirmation and coordination state of the boron atom. |
This table presents expected NMR data for this compound based on typical values for similar compounds.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies.
Infrared (IR) Spectroscopy: In the IR spectrum of "this compound," characteristic absorption bands would be observed for the O-H stretch of the boronic acid group (typically a broad band around 3300 cm⁻¹), the aromatic and aliphatic C-H stretches (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), the aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), the B-O stretching vibration (around 1350 cm⁻¹), and the C-O stretching of the benzyl ether (around 1250 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds. For "this compound," the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-C bonds of the molecular backbone.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Boronic Acid) | ~3300 (broad) | Weak |
| C-H (Aromatic) | 3000 - 3100 | Strong |
| C-H (Aliphatic) | 2850 - 2960 | Moderate |
| C=C (Aromatic) | 1450 - 1600 | Strong |
| B-O | ~1350 | Moderate |
| C-O (Ether) | ~1250 | Moderate |
This table presents expected vibrational spectroscopy data for this compound based on typical values for similar compounds.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. For "this compound," high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula (C₁₄H₁₅BO₃). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the benzyl group, water, or the boronic acid moiety.
Crystallographic Analysis
Crystallographic analysis, particularly X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a crystalline solid.
The crystallographic data not only reveals the intramolecular structure but also provides insights into the intermolecular interactions that govern the crystal packing. For "this compound," this would include hydrogen bonding between the boronic acid groups of adjacent molecules. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. The conformation of the benzyl group relative to the phenylboronic acid moiety would also be determined, providing a complete picture of the molecule's solid-state architecture.
Chromatographic Purity Analysis in Research Context
In the synthesis and application of this compound, ensuring the purity of the compound is critical for the reliability and reproducibility of experimental results. Chromatographic techniques are fundamental in research for assessing the purity of such chemical intermediates. These methods separate the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound. Due to its non-volatile and polar nature, this compound is well-suited for reverse-phase HPLC analysis. In a research setting, developing a robust HPLC method is essential for monitoring reaction progress and for the final quality control of the synthesized compound.
Research studies on arylboronic acids have established effective separation methods, which are applicable to this compound. waters.com A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sciex.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the separation of compounds with a wide range of polarities. waters.com
Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl group and benzyloxy moiety in the molecule are strong chromophores. An alternative and more sensitive method, particularly for complex mixtures or trace-level impurity detection, is Liquid Chromatography-Mass Spectrometry (LC-MS). sciex.comrsc.org LC-MS provides not only retention time data but also mass-to-charge ratio information, which aids in the identification of unknown impurities. sciex.com Some advanced research methods also employ post-column derivatization, for instance with alizarin, to form fluorescent complexes that can be detected with high selectivity and sensitivity. nih.govwur.nl
Below is a table summarizing typical HPLC conditions reported in research for the analysis of structurally related phenylboronic acids, which would serve as a starting point for method development for this compound.
Table 1: Representative HPLC Method Parameters for Arylboronic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | XSelect™ Premier HSS T3 | Acquity BEH C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (B1210297) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV at ~254 nm | UV / ESI-MS |
| Injection Volume | 1 - 10 µL | 1 - 5 µL |
| Column Temperature | 25 - 40 °C | 30 - 45 °C |
This table is a composite based on established methods for arylboronic acids and represents typical starting conditions for research purposes. waters.comrsc.org
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the propensity of boronic acids to undergo thermal dehydration in the hot GC inlet, leading to the formation of cyclic anhydrides known as boroxines. chromforum.org Therefore, a crucial step in the GC analysis of boronic acids is chemical derivatization to create more volatile and thermally stable analogues. research-solution.com
In a research context, this derivatization step is carefully chosen to be quantitative and to avoid the formation of unwanted by-products. A common approach for compounds containing hydroxyl groups, such as the boronic acid functional group, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic protons of the B(OH)₂ group with trimethylsilyl (B98337) (TMS) groups. researchgate.net Another established method is esterification, for instance, by reacting the boronic acid with an alcohol in the presence of a catalyst like boron trifluoride (BF₃) to form boronate esters. mdpi.com
Once derivatized, the resulting volatile compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase like a polysiloxane (e.g., HP-5). rsc.org The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural elucidation of the derivatives and any impurities. rsc.org GC-MS is particularly powerful as it provides a fragmentation pattern that can confirm the identity of the derivatized analyte. researchgate.net
The table below outlines a general workflow and typical conditions used in research for the GC analysis of boronic acids via derivatization.
Table 2: General Research Workflow for GC Analysis of Boronic Acids
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1. Derivatization | Conversion of the boronic acid to a volatile ester or silylated derivative. | Esterification: BF₃/Methanol, heat at 60-90 °C. research-solution.comSilylation: MSTFA or BSTFA in a solvent like pyridine (B92270) or acetonitrile, heat at 60-70 °C. researchgate.net |
| 2. GC Separation | Injection of the derivatized sample into the GC system for separation. | Column: Agilent J&W HP-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). rsc.orgCarrier Gas: Helium or Hydrogen. Temperature Program: A temperature ramp, e.g., starting at 100 °C and increasing to 280-300 °C. |
| 3. Detection | Detection and quantification of the separated derivatives. | Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
This table presents a generalized procedure based on common derivatization and GC techniques for polar analytes like boronic acids. research-solution.comresearchgate.netrsc.org
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advances
Research pertinent to 2-(Benzyloxy)-4-methylphenylboronic acid is primarily contextual, stemming from broader advancements in the synthesis and application of arylboronic acids. The most significant area of its application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. mdpi.comsemanticscholar.org
Key methodological progress relevant to the use of sterically demanding substrates like this compound includes the development of sophisticated catalyst systems. For instance, catalyst systems generated from palladium sources like Pd(dba)₂ with bulky phosphine (B1218219) ligands (e.g., tri(o-tolyl)phosphine) have been shown to be effective for the coupling of sterically hindered arylboronic acids. nih.gov Furthermore, mechanistic studies have led to improved reaction protocols. The use of anhydrous conditions for coupling reactions involving boronic esters, for example, can accelerate the critical transmetalation step and mitigate the common side reaction of protodeboronation, where the boronic acid group is undesirably replaced by a hydrogen atom. illinois.edu The advent of flow chemistry also represents a significant methodological advance, offering precise control over reaction parameters and enabling rapid optimization for challenging coupling reactions. acs.org
Challenges and Opportunities in this compound Research
The unique structure of this compound presents both distinct challenges and significant opportunities for synthetic chemists.
Challenges: The primary challenges are rooted in the compound's stereochemistry and synthesis. The presence of two substituents, the benzyloxy and methyl groups, ortho to the boronic acid moiety creates significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center during the catalytic cycle of cross-coupling reactions, leading to lower reactivity and yields. semanticscholar.orgnih.govacs.org The synthesis of the compound itself can be complex, often requiring careful control of regioselectivity to install the boryl group at the desired position without affecting other functional groups. rsc.org Furthermore, like many boronic acids, it is susceptible to protodeboronation, which reduces the efficiency of coupling reactions. illinois.edu
Opportunities: Despite the challenges, the compound's structure offers considerable opportunities. It serves as a trifunctional synthetic building block, where the boronic acid acts as a handle for cross-coupling, while the benzyloxy and methyl groups provide specific stereoelectronic properties and further points for modification. The benzyloxy group, in particular, can function as a protecting group for a phenol (B47542), which can be deprotected in a later synthetic step to allow for additional functionalization. This versatility makes it a valuable intermediate in the multi-step synthesis of high-value, complex molecules, including those in medicinal chemistry and materials science. japsonline.commdpi.com The benzyloxyphenyl scaffold is a known structural element in various biologically active molecules, including potent and selective enzyme inhibitors.
| Category | Description | Reference |
|---|---|---|
| Challenge: Steric Hindrance | The ortho-benzyloxy and methyl groups reduce reactivity in cross-coupling reactions by sterically hindering the transmetalation step. | semanticscholar.orgnih.gov |
| Challenge: Synthesis | Achieving high regioselectivity during the borylation step of its synthesis can be difficult. | rsc.org |
| Challenge: Side Reactions | Susceptibility to protodeboronation can lower the yield of desired coupling products. | illinois.edu |
| Opportunity: Versatile Building Block | Acts as a trifunctional intermediate for constructing complex molecular architectures. | |
| Opportunity: Further Functionalization | The benzyloxy group can be deprotected to a phenol, providing a site for subsequent chemical modifications. | |
| Opportunity: Medicinal Chemistry | The benzyloxyphenyl scaffold is present in known bioactive molecules, making this compound a valuable precursor for drug discovery. | japsonline.com |
Future Directions and Potential Impact on Synthetic Chemistry and Related Fields
The future of this compound is intrinsically linked to the broader evolution of synthetic and medicinal chemistry.
Future Directions: A primary future direction is the systematic incorporation of this building block into libraries of complex molecules for drug discovery and agrochemical development. acs.orgacs.org Its specific substitution pattern may impart desirable properties to target molecules. Research into its use in stimuli-responsive systems, where the boronic acid moiety can interact with diols (like sugars) or reactive oxygen species, opens up applications in targeted drug delivery and diagnostics. mdpi.comdovepress.com Another critical area of future work will be the development of more robust and sustainable catalytic methods. This includes creating catalysts based on earth-abundant metals or designing next-generation palladium systems that can efficiently couple highly functionalized and sterically demanding substrates like this compound under milder conditions. tandfonline.com
| Area | Description | Reference |
|---|---|---|
| Future Direction: Bioactive Molecules | Systematic use in the synthesis of novel compounds for screening in drug discovery and agrochemical research. | acs.org |
| Future Direction: Materials Science | Application in creating functional polymers and stimuli-responsive materials by leveraging the boronic acid's unique chemical properties. | mdpi.com |
| Future Direction: Green Catalysis | Development of more efficient and sustainable catalysts to improve the utility of sterically hindered building blocks. | tandfonline.com |
| Potential Impact: Synthetic Efficiency | Simplifies access to complex molecular targets, potentially reducing costs and development timelines. | |
| Potential Impact: Catalyst Development | Insights from its use can inform the design of next-generation catalysts for challenging chemical transformations. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 2-(Benzyloxy)-4-methylphenylboronic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. Key steps include:
- Substituent introduction : Benzyloxy and methyl groups are introduced via alkylation or protection/deprotection sequences. For example, benzyl ether formation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Boronation : Aryl lithium intermediates generated via directed metalation (e.g., using LDA or s-BuLi) are quenched with triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid .
- Optimization : Reaction temperature (often −78°C for metalation), solvent choice (THF or Et₂O), and stoichiometric ratios (1.2–1.5 equiv of boronating agent) critically influence yields (>70% reported in optimized protocols) .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyloxy substitution at C2 and methyl at C4). Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm), while the boronic acid proton is observed at δ ~8.2 ppm (broad) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (C₁₄H₁₅BO₃; calc. 242.1114, obs. 242.1114) .
- X-ray Crystallography : Resolves boronic acid dimerization (common in solid state) and confirms planar geometry .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Storage : Store at −20°C under inert atmosphere to prevent boroxine formation (cyclic anhydride of boronic acids). Silica gel contamination during purification can lead to irreversible binding; use alternative methods like recrystallization .
- Reactivity : Stable in anhydrous THF or DCM but hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O). Avoid prolonged heating (>60°C) to prevent decomposition .
Advanced Research Questions
Q. How do electronic and steric effects of the benzyloxy and methyl substituents influence cross-coupling reactivity?
Comparative studies with analogs (e.g., 4-methoxyphenylboronic acid) reveal:
- Electron-donating effects : The benzyloxy group increases electron density at the para position, enhancing oxidative addition in Suzuki couplings.
- Steric hindrance : The methyl group at C4 reduces steric bulk compared to bulkier substituents (e.g., tert-butyl), favoring coupling with aryl halides (Table 1) .
Table 1 : Reactivity comparison with structural analogs
| Compound | Coupling Partner (Ar-X) | Yield (%) | Reference |
|---|---|---|---|
| This compound | 4-Bromotoluene | 85 | |
| 4-Methoxyphenylboronic acid | 4-Bromotoluene | 78 | |
| 2-Benzyloxy-5-fluorophenylboronic acid | 4-Bromotoluene | 72 |
Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition or receptor binding?
Boronic acids are known to reversibly bind diols (e.g., serine protease active sites). For this compound:
- β-Lactamase inhibition : The benzyloxy group mimics penicillin’s aryl moiety, enhancing binding to bacterial enzymes (IC₅₀ ~5 µM) .
- Saccharide sensing : Acts as a fluorescent sensor for glucose via boronate ester formation, with selectivity modulated by the methyl group’s steric effects .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved properties?
- DFT studies : Calculate frontier molecular orbitals to predict reactivity. The HOMO (-6.2 eV) localizes on the boronic acid group, indicating nucleophilic attack at the boron center .
- Docking simulations : Model interactions with target proteins (e.g., HIV protease). The benzyloxy group forms π-π interactions with Phe residues, while the methyl group minimizes steric clashes .
Q. How should researchers address contradictory data on reaction yields or biological activity across studies?
- Case example : Discrepancies in Suzuki coupling yields (72–85%) arise from solvent purity or catalyst loading. Reproduce reactions under standardized conditions (e.g., Pd(PPh₃)₄, 2 mol%) .
- Biological variability : Differences in IC₅₀ values may stem from assay pH (boronic acids require neutral conditions for optimal binding). Validate protocols using control compounds (e.g., bortezomib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
